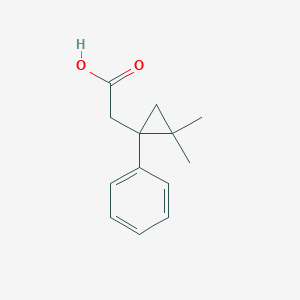

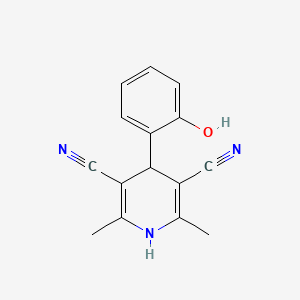

2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Profile

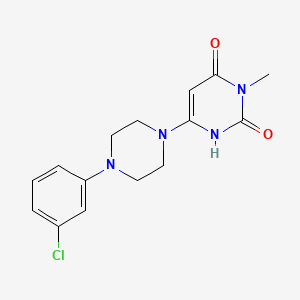

2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid has shown potential in pharmacological applications. A pyrrolizine derivative containing this compound, ML 3000, was found to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes in bovine and human thrombocytes and granulocytes. This compound displayed anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal studies, without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).

Synthesis Applications

This compound is also important in chemical synthesis. It was used in the asymmetric Michael reaction of (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione with 1-nitrocyclohexene, yielding optically active acetic acid derivatives (Takeda, Hoshiko, & Mukaiyama, 1981). Additionally, its derivative, 1,3-dimethyl-2-phenylbenzimidazoline-acetic acid, was utilized for photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, showing effectiveness in various photoreactions (Hasegawa et al., 2004).

Potential in Drug Development

In drug development, a DP2 receptor antagonist incorporating this compound was evaluated for treating inflammatory and respiratory diseases, including asthma. This compound, AM-461, showed promising results in Phase I clinical trials (Norman, 2011).

Chemical Interaction Studies

The compound's interaction with other chemicals has also been studied. For instance, the kinetics of its reaction with amino acid ethyl esters in carbon tetrachloride was examined, contributing to understanding its behavior in different chemical environments (Chuaqui, Atala, Márquez, & Rodríguez, 1973).

Mechanism of Action

While the exact mechanism of action for 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid was not found in the search results, it is commonly referred to as Diclofenac. Diclofenac, like other nonsteroidal anti-inflammatory drugs, works by reducing substances in the body that cause pain and inflammation.

properties

IUPAC Name |

2-(2,2-dimethyl-1-phenylcyclopropyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-12(2)9-13(12,8-11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQQWAUDIPDGAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(CC(=O)O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)

![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)

![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)

![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)